molecular formula C23H27NO5 B11709975 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate CAS No. 5162-81-2

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate

Cat. No.: B11709975
CAS No.: 5162-81-2
M. Wt: 397.5 g/mol
InChI Key: VGVNXVJDVALOAT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is an organic compound that features a nitrophenyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate typically involves the esterification of 3,5-di-tert-butylbenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 3,5-di-tert-butylbenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules. The benzoate ester moiety can also influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Shares the tert-butyl groups but lacks the nitrophenyl and ester functionalities.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar benzoate structure but with a hydroxyl group instead of the ester linkage.

    2-(4-Nitrophenyl)-2,3-dihydroquinazolinone: Contains the nitrophenyl group but has a different core structure.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 3,5-di-tert-butylbenzoate is unique due to its combination of a nitrophenyl group and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

5162-81-2

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3,5-ditert-butylbenzoate

InChI

InChI=1S/C23H27NO5/c1-22(2,3)17-11-16(12-18(13-17)23(4,5)6)21(26)29-14-20(25)15-7-9-19(10-8-15)24(27)28/h7-13H,14H2,1-6H3

InChI Key

VGVNXVJDVALOAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

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